molecular formula C19H22F2N4O3 B7076406 Tert-butyl 3-[3-[(2,6-difluorobenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate

Tert-butyl 3-[3-[(2,6-difluorobenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate

Cat. No.: B7076406
M. Wt: 392.4 g/mol
InChI Key: UUMXVQDGYUJQAP-UHFFFAOYSA-N
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Description

Tert-butyl 3-[3-[(2,6-difluorobenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a difluorobenzoyl moiety, and a pyrazolyl-pyrrolidine structure

Properties

IUPAC Name

tert-butyl 3-[3-[(2,6-difluorobenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4O3/c1-19(2,3)28-18(27)24-9-7-12(11-24)25-10-8-15(23-25)22-17(26)16-13(20)5-4-6-14(16)21/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMXVQDGYUJQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=CC(=N2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[3-[(2,6-difluorobenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Attachment of the Difluorobenzoyl Group: The pyrazole intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Pyrrolidine Ring: This involves the cyclization of an appropriate amine with a diester or diketone.

    Final Coupling: The pyrrolidine intermediate is coupled with the pyrazole derivative under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the difluorobenzoyl group, potentially converting it to a difluorobenzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl and difluorobenzoyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce difluorobenzyl-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its interactions with various biological targets can be studied to identify new therapeutic agents.

Medicine

Medicinal chemistry applications include the investigation of its efficacy as an anti-inflammatory, antiviral, or anticancer agent. Its ability to interact with specific enzymes or receptors can be leveraged to design new drugs.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3-[3-[(2,6-difluorobenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group can enhance binding affinity, while the pyrazole and pyrrolidine rings can modulate the compound’s overall activity. These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-[3-(benzoylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate
  • Tert-butyl 3-[3-(trifluoromethylbenzoylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate
  • Tert-butyl 3-[3-(chlorobenzoylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate

Uniqueness

The presence of the difluorobenzoyl group in tert-butyl 3-[3-[(2,6-difluorobenzoyl)amino]pyrazol-1-yl]pyrrolidine-1-carboxylate distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and development.

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